Propane-2-sulphonic acid
Description
Historical Context and Evolution of Research on Propane-2-sulphonic Acid
The study of alkanesulfonic acids, the family to which this compound belongs, has a history rooted in the development of organic sulfur chemistry. Early research in the late 19th and early 20th centuries focused on the synthesis and characterization of these compounds. An early documented synthesis of isopropylsulfonic acid involved the reaction of isopropyl iodide with an alcoholic potassium hydrosulfide (B80085) solution, followed by oxidation with nitric acid. archive.org This foundational work laid the groundwork for understanding the basic chemical properties and reactivity of such compounds.
The evolution of research on this compound and related compounds has been closely tied to advancements in analytical techniques. Early studies relied on classical methods of chemical analysis. However, the mid-20th century saw the advent of more sophisticated analytical instrumentation. The development of gas chromatography (GC) and high-performance liquid chromatography (HPLC) in the latter half of the 20th century provided more efficient and precise methods for the separation and analysis of sulfonic acids and their derivatives. researchgate.netnih.gov These chromatographic techniques, often coupled with mass spectrometry (MS), have enabled researchers to study the compound with greater accuracy and sensitivity. researchgate.net
The following table provides a brief timeline of key developments in the research of sulfonic acids, which has influenced the study of this compound.
| Decade | Key Research and Development Milestones |
| 1870s | Initial synthesis and characterization of simple alkanesulfonic acids, including isopropylsulfonic acid. archive.org |
| 1950s-1960s | Development of gas chromatography (GC) as a powerful analytical tool for separating volatile organic compounds. |
| 1970s | Emergence of high-performance liquid chromatography (HPLC) for the analysis of non-volatile compounds like sulfonic acids. |
| 1980s-Present | Widespread adoption of coupled techniques like GC-MS and HPLC-MS for the definitive identification and quantification of sulfonic acids and their derivatives. |
| 1990s-Present | Increased research into the catalytic applications of supported sulfonic acids and the synthesis of complex derivatives for various applications. nanochemres.orgresearchgate.net |
Contemporary Significance and Emerging Areas in this compound Chemistry
In the contemporary scientific landscape, this compound and its derivatives are recognized for their utility in a variety of applications. A primary area of significance is its role as a building block and intermediate in organic synthesis. ontosight.ai Its strong acidic nature and the presence of the sulfonate group make it a valuable reagent for introducing this functional group into more complex molecules, including those with pharmaceutical and specialty chemical applications. ontosight.ai
An emerging area of interest is the use of this compound in catalysis. Supported propane (B168953) sulfonic acid on silica (B1680970) has been investigated as a solid acid catalyst for the synthesis of biodiesel. researchgate.net This research highlights a move towards more environmentally friendly and reusable catalytic systems. Furthermore, derivatives of this compound are being explored for their potential biological activities. For instance, certain amide derivatives have been investigated as potential therapeutic agents, with research focusing on their role as enzyme inhibitors and receptor modulators. ontosight.ai
The table below summarizes some of the key contemporary applications and research areas for this compound and its derivatives.
| Application/Research Area | Description of Use |
| Organic Synthesis | Utilized as a fundamental building block to introduce the sulfonate group into a wide range of organic molecules. ontosight.ai |
| Catalysis | Employed as a solid acid catalyst, particularly when supported on materials like silica, for reactions such as esterification. researchgate.net |
| Pharmaceutical Research | Derivatives are synthesized and screened for potential therapeutic activities, including enzyme inhibition and receptor modulation. ontosight.ai |
| Biological Research | Used to modify proteins and other biomolecules to alter their properties for research purposes. ontosight.ai |
Overview of Key Research Paradigms Applied to this compound
The investigation of this compound relies on a range of established research paradigms, primarily centered around its synthesis, characterization, and the study of its reactivity.
Synthesis: Modern synthetic approaches for this compound and its derivatives often involve multi-step procedures. For example, the synthesis of related compounds can start from precursors like epichlorohydrin (B41342) and sodium bisulfite. researchgate.net The synthesis of more complex derivatives, such as amides, involves standard organic reactions to couple the propane-2-sulfonyl group with an amine. ontosight.ai
Characterization and Analysis: A suite of analytical techniques is employed to characterize this compound and its reaction products.
Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups, such as the S=O and S-O stretching vibrations of the sulfonic acid moiety. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. spectrabase.com
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are crucial for separating this compound from reaction mixtures and for analyzing its purity. researchgate.netnih.gov Ion chromatography is also a valuable technique for the analysis of sulfonic acids.
Mass Spectrometry (MS): Often coupled with chromatography (GC-MS or LC-MS), mass spectrometry is used for the definitive identification of this compound and its derivatives by providing information on their molecular weight and fragmentation patterns. researchgate.net
The table below outlines the primary research methods used in the study of this compound.
| Research Paradigm | Key Techniques and Applications |
| Synthesis | Multi-step organic reactions, use of various starting materials and reagents to produce the target compound and its derivatives. researchgate.netontosight.ai |
| Structural Elucidation | Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS). researchgate.netresearchgate.netspectrabase.com |
| Separation and Purification | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ion Chromatography, Recrystallization. researchgate.netnih.gov |
| Reactivity Studies | Monitoring reactions using the above analytical techniques to understand the chemical behavior of the compound in various transformations. |
Structure
3D Structure
Properties
IUPAC Name |
propane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-3(2)7(4,5)6/h3H,1-2H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXKIMMSFCCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161766 | |
| Record name | 2-Propanesulfonic acid | |
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Molecular Weight |
124.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14159-48-9, 5399-58-6 | |
| Record name | 2-Propanesulfonic acid | |
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| Record name | Propane-2-sulphonic acid | |
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| Record name | 2-Propanesulfonic acid, sodium salt (1:1) | |
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| Record name | 2-Propanesulfonic acid | |
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| Record name | Sodium propane-2-sulphonate | |
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| Record name | Propane-2-sulphonic acid | |
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| Record name | PROPANE-2-SULPHONIC ACID | |
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Synthetic Methodologies and Strategies for Propane 2 Sulphonic Acid and Its Precursors
Traditional Synthetic Pathways to Propane-2-sulphonic Acid
Historically, the synthesis of alkanesulfonic acids has been achieved through several fundamental chemical transformations. These methods, while effective, often require harsh conditions and may generate significant waste.
One primary route is the oxidation of corresponding thiols . For this compound, the precursor is propane-2-thiol (isopropyl mercaptan). nih.govchemeo.com Strong oxidizing agents, such as nitric acid, can be used to convert the thiol group to a sulfonic acid. google.com Another common method involves the reaction of alkyl halides with a sulfite (B76179) salt , followed by acidification, although this is more common for producing sodium salts directly.
A significant industrial pathway involves the reaction of olefins with sulfonating agents. The reaction of propylene (B89431) with sulfuric acid can produce isopropyl sulfate (B86663), which can be further processed. google.com Direct sulfonation of alkanes is also possible but often lacks selectivity and requires high-energy input, such as UV light, in a process known as sulfoxidation.
| Method | Precursors | Reagents | General Conditions |
| Thiol Oxidation | Propane-2-thiol | Nitric Acid, Hydrogen Peroxide | Vigorous, often requiring heat |
| Olefin Reaction | Propylene | Sulfuric Acid | Moderate temperatures and pressures google.com |
| Sulfoxidation | Propane (B168953) | Sulfur Dioxide, Oxygen | UV irradiation or radical initiator |
Novel and Green Chemistry Approaches in this compound Synthesis
In response to the growing need for environmentally benign chemical manufacturing, new strategies for sulfonic acid synthesis have emerged. These methods prioritize sustainability, efficiency, and safety. nih.gov
Catalytic Methods for this compound Production
Catalysis offers a pathway to more selective and less energy-intensive reactions. For sulfonic acid synthesis, this includes both homogeneous and heterogeneous systems. Supported sulfonic acids, where the catalytic group is tethered to a solid support like silica (B1680970), have been developed for various organic reactions. nih.gov While not a production method for the acid itself, these materials demonstrate the stability and utility of the sulfonic acid group in catalytic applications. The development of metal-catalyzed processes for the sulfonation of halides using sulfur dioxide surrogates under aerobic conditions represents a significant advancement. rsc.org This approach could be adapted for alkyl halides, providing a more sustainable route than traditional methods.
Sustainable Synthesis Routes for this compound
Green chemistry principles are being applied to sulfonic acid production to minimize hazardous waste and energy consumption. nih.gov A notable sustainable strategy involves the use of thiourea (B124793) dioxide as a stable, easy-to-handle sulfur dioxide surrogate combined with air as a green oxidant. rsc.org This method allows for the one-step synthesis of both aryl and alkyl sulfonic acids from the corresponding halides under mild conditions, sometimes even without a transition metal catalyst. rsc.org Another approach uses acidic ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride, which can catalyze the sulfonation of aromatic compounds under mild, aqueous conditions, a principle potentially transferable to aliphatic systems. organic-chemistry.org
| Approach | Key Features | Precursors | Reagents/Catalysts |
| SO2 Surrogate | Mild, one-step, transition-metal-free option | Alkyl Halide | Thiourea Dioxide, Air rsc.org |
| Ionic Liquid Catalysis | Mild, aqueous conditions | Aromatic/Aliphatic Hydrocarbon | Acidic Ionic Liquid organic-chemistry.org |
| Photocatalysis | Uses light energy to drive reaction | Dihydroartemisinic acid (example) | Photosensitizer (e.g., Chlorophyll), O2 nih.gov |
Flow Chemistry and Continuous Processing for this compound
Flow chemistry, or continuous processing, provides significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and potential for automation and scalability. mdpi.com The sulfonation of aromatic compounds has been successfully demonstrated in continuous-flow microreactors using sulfuric acid at elevated temperatures, achieving high yields in very short residence times. google.comresearchgate.net For instance, the production of aryl sulfonyl chlorides has been scaled up using multiple continuous stirred-tank reactors (CSTRs) coupled with a continuous filtration system. mdpi.com These principles and technologies are directly applicable to the synthesis of aliphatic sulfonic acids like this compound, offering a safer way to handle potent sulfonating agents and control exothermic reactions. chemithon.com
Enantioselective Synthesis of Chiral this compound Derivatives
This compound itself is an achiral molecule. However, it can be used to form a wide range of chiral derivatives, such as sulfonate esters and sulfonamides, where the stereocenter is located on the alcohol or amine moiety, or on the alkyl backbone itself. The synthesis of these chiral sulfur-containing compounds is of growing interest in drug discovery. nih.govnih.gov
A primary strategy for creating these molecules is through the reaction of a chiral alcohol or amine with propane-2-sulfonyl chloride. More advanced methods focus on the asymmetric synthesis of the sulfur atom itself, though this is less relevant for simple alkanesulfonates. For derivatives, catalytic enantioselective methods are the most efficient. acs.org For example, chiral N-C axially chiral sulfonamides have been synthesized via palladium-catalyzed N-allylation. nih.gov Similarly, rhodium-catalyzed asymmetric addition of boronic acids to unsaturated pyridyl sulfones has been used to create chiral sulfones with high enantioselectivity (70-92% ee). nih.govresearchgate.net
The most direct approach to chiral this compound derivatives involves using a chiral auxiliary or a chiral catalyst. The reaction of propane-2-sulfonyl chloride with a chiral alcohol in the presence of a catalyst can yield enantioenriched sulfonate esters. nih.govacs.org
| Derivative Type | Synthetic Strategy | Key Features |
| Chiral Sulfonamides | Reaction with a chiral amine | Forms a stable, chiral derivative. nih.gov |
| Chiral Sulfonate Esters | Reaction with a chiral alcohol (e.g., l-menthol) | Utilizes a chiral auxiliary; diastereomers can be separated. acs.org |
| N-C Axially Chiral Sulfonamides | Catalytic asymmetric N-allylation | Creates rotational stability and chirality. nih.gov |
| β-Substituted Sulfones | Rh-catalyzed conjugate addition | Builds chirality on the carbon backbone adjacent to the sulfone group. nih.govresearchgate.net |
Purification and Isolation Techniques for Research-Grade this compound
Achieving high purity is critical for many applications of this compound, particularly for its use as a catalyst or as an ion-pairing reagent in high-performance liquid chromatography (HPLC). The purification process must remove unreacted starting materials, byproducts, and excess reagents like sulfuric acid.
Common purification methods for alkanesulfonic acids include:
Distillation: Crude alkanesulfonic acid can be purified by distillation, often under reduced pressure to prevent decomposition at high temperatures. google.comepo.org
Melt Crystallization: This technique involves forming crystals of the sulfonic acid or its hydrate (B1144303) from a melt, followed by solid-liquid separation to remove impurities that remain in the mother liquor. google.com
Ion-Exchange Chromatography: This is a highly effective method for removing ionic impurities. Cation-exchange resins can be used to remove metallic cations, while anion-exchange resins can separate out other anions, such as sulfate. google.comgoogle.comgoogle.com This is a standard procedure for producing highly pure aminoalkanesulfonic acids. google.com
Reversed-Phase Chromatography: For ionic compounds like sulfonic acids, reversed-phase chromatography can be challenging. However, by adjusting the pH of the mobile phase or adding a buffering agent to induce ion pairing, successful separation and purification can be achieved. biotage.com
Precipitation of Salts: A common strategy involves converting the crude sulfonic acid into a salt (e.g., a calcium or sodium salt). The relative insolubility of corresponding inorganic salts (like calcium sulfate) allows for their removal by filtration. google.com The purified sulfonate salt can then be recrystallized and, if needed, converted back to the free acid using a cation-exchange resin. google.com
| Technique | Principle | Impurities Removed | Grade |
| Vacuum Distillation | Separation by boiling point | Low and high boiling point impurities | Industrial to High Purity google.com |
| Melt Crystallization | Separation by crystallization from melt | Entrapped impurities, mother liquor | High Purity google.com |
| Ion-Exchange Chromatography | Separation by ionic charge | Metallic cations, sulfate and other anions | Research/HPLC Grade google.comyoutube.com |
| Salt Precipitation/Recrystallization | Differential solubility | Inorganic salts (e.g., sulfates) | Industrial to Research Grade google.com |
Reactivity, Reaction Mechanisms, and Chemical Transformations of Propane 2 Sulphonic Acid
Acid-Base Chemistry and Proton Transfer Mechanisms Involving Propane-2-sulphonic Acid
Sulfonic acids are recognized as strong acids, significantly more so than their carboxylic acid counterparts. For comparison, p-Toluenesulfonic acid and methanesulfonic acid exhibit pKa values of approximately -2.8 and -1.9, respectively, whereas benzoic acid and acetic acid have pKa values of 4.20 and 4.76. wikipedia.org This high acidity is attributed to the stability of the resulting sulfonate anion (RSO₃⁻), which is extensively resonance-stabilized. Consequently, this compound readily donates its proton in aqueous solutions and other protic solvents, establishing itself as a strong Brønsted-Lowry acid.
The proton transfer from the sulfonic acid group is a fundamental acid-base reaction. In the presence of a base, such as water, the acidic proton is transferred to the base, forming a hydronium ion and the propane-2-sulfonate (B1222871) anion.
CH₃CH(SO₃H)CH₃ + H₂O ⇌ CH₃CH(SO₃⁻)CH₃ + H₃O⁺
Theoretical studies on sulfonic acids, such as those in Nafion® membranes which contain similar functional groups, provide insight into the proton transfer mechanisms at a molecular level. researchgate.netrsc.org These mechanisms are not simple, direct transfers but are often mediated by solvent molecules, like water, which act as "proton shuttles". masterorganicchemistry.com Two potential pathways have been described: nih.gov
Pass-through mechanism: This involves the direct protonation and subsequent deprotonation of the sulfonic acid group itself.
Pass-by mechanism: This pathway involves proton transfer within an adjacent solvent complex (like a Zundel or Eigen complex) without direct protonation of the sulfonic acid group.
These proton transfer reactions are typically non-concerted, influenced by thermal energy fluctuations and the formation of various quasi-dynamic equilibria involving proton defects and transition states like -SO₃⁻ and -SO₃H₂⁺. researchgate.netrsc.org Computational studies on the interaction between sulfonic acids and amines show that the formation of either a molecular complex (with hydrogen bonding) or an ionic pair (after proton transfer) depends on the difference in proton affinity between the acid's anion and the amine. nih.gov
Nucleophilic and Electrophilic Reactions of this compound
The reactivity of this compound in nucleophilic and electrophilic reactions is multifaceted, involving both the sulfonic acid group and its conjugate base, the sulfonate anion.
As an Electrophile: The sulfonate group is an excellent leaving group due to the resonance stabilization of the resulting anion. libretexts.org This property makes the carbon atom to which it is attached (the C2 position of the propane (B168953) chain) susceptible to nucleophilic attack. In Sₙ2 reactions, a nucleophile can attack this carbon, leading to the displacement of the propane-2-sulfonate anion.
Nu⁻ + CH₃CH(SO₃R)CH₃ → Nu-CH(CH₃)₂ + RSO₃⁻ (where R is a generic substituent, and the sulfonate is the leaving group)
This behavior is fundamental in organic synthesis, where sulfonate esters (like tosylates, mesylates, and triflates) are frequently used to convert alcohols into good leaving groups for substitution and elimination reactions.
As a Nucleophile: The propane-2-sulfonate anion, as the conjugate base, possesses lone pairs of electrons on its oxygen atoms, allowing it to act as a Lewis base or a nucleophile. chemguide.co.uk While it is a weak nucleophile compared to other anions like halides or alkoxides, it can participate in nucleophilic reactions under certain conditions. However, its primary role in reactions is often as a counter-ion or a leaving group rather than as a primary nucleophile.
Redox Chemistry and Oxidation-Reduction Pathways of this compound
The redox chemistry of this compound is centered on the sulfur atom and the alkane backbone.
Oxidation: The alkane portion of this compound is generally resistant to oxidation under mild conditions. Strong oxidizing agents are required to break the C-H and C-C bonds. For instance, alkanes are typically not oxidized by reagents like potassium dichromate (K₂Cr₂O₇) in sulfuric acid under standard conditions. quora.com However, under more forceful conditions, the oxidation of sulfonic acids can proceed. The ultimate oxidation pathway for many small organic sulfur compounds involves the cleavage of the carbon-sulfur bond, leading to the formation of sulfate (B86663) (SO₄²⁻) and corresponding organic residues. researchgate.net
Reduction: Alkanesulfonic acids can be reduced, though this often requires specific reagents. For example, a system of tetrabutylammonium (B224687) iodide in trifluoroacetic anhydride (B1165640) has been shown to reduce alkanesulfonic acids to the corresponding disulfides in moderate yields. chempedia.info The direct reduction of the sulfonic acid group to a thiol is a challenging transformation.
Complexation Chemistry and Coordination Behavior of this compound with Metal Centers
The propane-2-sulfonate anion can act as a ligand in coordination chemistry, forming complexes with various metal ions. chemguide.co.uk The coordination typically occurs through one or more of the oxygen atoms of the sulfonate group. A ligand is any molecule or ion that can donate a pair of electrons to a central metal atom or ion to form a coordination complex. chemguide.co.uk
The strength and nature of this coordination depend on several factors, including the metal ion's charge, size, and electronic configuration, as well as the solvent and temperature. The stability of these complexes is quantified by their stability constants (or formation constants). wikipedia.org
Below is a table illustrating the types of complexes formed between various sulfonic acids and metal ions, which serves as a model for the potential behavior of this compound.
| Ligand | Metal Ion(s) | Complex Stoichiometry |
| p-Aminobenzenesulfonic acid | Gd(III), Tb(III), Ho(III) | 1:1, 1:2 |
| p-Sulfophthalic acid | Gd(III), Tb(III), Ho(III) | 1:1, 1:2 |
| 2-Amino-5-chlorobenzenesulfonic acid | Gd(III), Tb(III), Ho(III) | 1:1, 1:2 |
| Trifluoromethanesulfonic acid | Gd(III), Tb(III), Ho(III) | 1:1, 1:2 |
Data sourced from a study on lanthanide metal ion chelates. materialsciencejournal.org
Thermal and Photochemical Decomposition Pathways of this compound
Thermal Decomposition: Alkyl sulfonic acids generally exhibit good thermal and hydrothermal stability, particularly when compared to their aromatic counterparts. brandeis.edu Studies on sulfonic acid-based cation exchange resins show a common degradation pathway that begins with dehydration at lower temperatures, followed by the decomposition of the sulfonic acid functional groups at higher temperatures. semanticscholar.org This decomposition typically involves the cleavage of the C-S bond, liberating sulfur dioxide (SO₂) or sulfur trioxide (SO₃). semanticscholar.orgresearchgate.net
For this compound, the likely thermal decomposition pathway would involve the elimination of SO₃ to form propene, or the release of SO₂. The stability of alkyl sulfonic acids is a crucial factor in their use as catalysts in high-temperature reactions. brandeis.edu For example, silica-supported sulfonated catalysts show good stability up to 350 °C. ijmerr.com
Photochemical Decomposition: Specific studies on the photochemical decomposition of this compound are limited. However, general principles suggest that irradiation with ultraviolet light could induce cleavage of the C-S bond or reactions involving the propyl chain, potentially leading to radical intermediates. The exact products would depend on the wavelength of light and the presence of other reactive species like oxygen.
Mechanistic Studies of Reactions Catalyzed by or Involving this compound
Due to its strong acidity and non-oxidizing nature, this compound and similar alkanesulfonic acids are effective catalysts for a variety of acid-catalyzed organic reactions. wikipedia.orgnih.gov They can be used in homogeneous form or immobilized on a solid support (heterogeneous catalysis) to facilitate catalyst recovery and reuse. nih.govmdpi.com
A key application is in esterification reactions, such as the synthesis of biodiesel. For example, silica-supported propane sulfonic acid has been shown to be an excellent catalyst for the esterification of acetic acid and the preparation of biodiesel. researchgate.net
The general mechanism for acid-catalyzed reactions involves the protonation of a substrate by the sulfonic acid. This protonation increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
Example: Acid-Catalyzed Esterification
Protonation of the carbonyl oxygen: The sulfonic acid protonates the carbonyl oxygen of a carboxylic acid, activating it towards nucleophilic attack.
Nucleophilic attack: An alcohol molecule attacks the protonated carbonyl carbon.
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated (often by the sulfonate anion or a solvent molecule) to regenerate the acid catalyst and yield the final ester product.
The catalytic activity of supported propane sulfonic acid increases with the degree of grafting onto the support material. researchgate.net
Advanced Spectroscopic and Structural Elucidation Studies of Propane 2 Sulphonic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Propane-2-sulphonic Acid and its Adducts
High-resolution NMR spectroscopy serves as a fundamental tool for the structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework and the electronic environment of its constituent atoms.
Multi-dimensional NMR Techniques Applied to this compound
While one-dimensional (1D) NMR provides essential data, multi-dimensional NMR techniques are crucial for unambiguous characterization, especially for more complex adducts or mixtures. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming connectivity. mdpi.com For this compound, an HSQC experiment would correlate the proton signals with their directly attached carbon atoms, while an HMBC spectrum would reveal longer-range couplings (2-3 bonds), for instance, between the methyl protons and the tertiary carbon atom bonded to the sulfonic acid group. These correlations are vital for confirming the isopropylsulfonic acid structure. mdpi.com Although detailed multi-dimensional NMR studies specifically on this compound are not extensively documented in publicly available literature, the application of these techniques to other sulfonated compounds demonstrates their power in establishing substitution patterns and confirming molecular structures. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Expected 2D NMR Correlations for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| CH₃ | ~1.3 | ~16 | C-2 (CH) |
| CH | ~3.2 | ~55 | C-1, C-3 (CH₃) |
| SO₃H | Variable (acidic proton) | - | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Solid-State NMR Characterization of this compound Forms
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid form, providing insights that are not accessible through solution-state NMR. nih.govnih.gov For this compound, ssNMR could be used to characterize its crystalline forms, study polymorphism, and investigate intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group. koreascience.krresearchgate.net
Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain high-resolution spectra from solid samples. rsc.orgethz.ch By using ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), one can enhance the signal of the carbon atoms. In situ ssNMR studies could also reveal the dynamics of proton exchange within the hydrogen-bonded network of the sulfonic acid groups, particularly in hydrated or anhydrous forms. koreascience.kr While specific ssNMR studies on this compound are sparse, research on other sulfonic acid-functionalized materials shows that ssNMR can distinguish between protons in different environments, such as those in the sulfonic acid group (SO₃H), water molecules, and silanol (B1196071) groups (in functionalized silica), and monitor their exchange at different temperatures. koreascience.kr
Advanced Mass Spectrometry Techniques for this compound Analysis
Mass spectrometry provides critical information on the molecular weight and elemental composition of this compound and offers deep insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry and Fragmentation Analysis of this compound
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound (C₃H₈O₃S). nih.gov The exact mass is a key identifier for the compound.
Tandem mass spectrometry (MS/MS) experiments, often performed on ions isolated in the mass spectrometer, induce fragmentation of the parent molecule, yielding structurally informative fragment ions. In negative ion mode using electrospray ionization (ESI), this compound is detected as the deprotonated molecule, [M-H]⁻, at a precursor m/z of 123.0113. nih.gov Collision-induced dissociation (CID) of this ion leads to characteristic fragmentation patterns. A prominent fragment observed is the sulfite (B76179) radical anion ([SO₃]⁻•) at m/z 79.95, which is a hallmark of sulfonic acids. nih.gov The loss of the SO₃ group is a common fragmentation pathway for organosulfonates.
Table 2: Experimental High-Resolution MS/MS Fragmentation Data for this compound ([M-H]⁻)
| Precursor Ion (m/z) | Formula of Precursor Ion | Fragment Ion (m/z) | Putative Fragment Ion Formula/Structure |
|---|---|---|---|
| 123.0113 | [C₃H₇O₃S]⁻ | 79.95809 | [SO₃]⁻• (Sulfite radical anion) |
Data sourced from PubChem LC-MS record MSBNK-RIKEN-PR308955. nih.gov
This fragmentation pattern, showing the cleavage of the C-S bond, confirms the presence of the sulfonic acid moiety attached to a propyl fragment.
Ion Mobility Spectrometry-Mass Spectrometry of this compound
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. nih.govmdpi.com This technique provides an additional dimension of separation, which can resolve isomeric and isobaric compounds. For this compound, IMS-MS could be used to obtain its collision cross-section (CCS), a physicochemical property related to its three-dimensional structure in the gas phase. mdpi.com
While specific IMS-MS studies on this compound are not widely reported, the technique is broadly applied in the analysis of small molecules. mdpi.com It would be particularly useful in analyzing complex mixtures containing this compound, helping to separate it from other isomers like propane-1-sulphonic acid or other structurally similar compounds, thereby increasing the confidence of identification. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Studies of this compound
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and information on functional groups and intermolecular interactions.
For this compound, the FT-IR spectrum would be dominated by strong absorptions corresponding to the sulfonic acid group. Key expected vibrational modes include:
O-H stretching: A very broad and strong absorption in the region of 3000-2500 cm⁻¹, characteristic of the strongly hydrogen-bonded hydroxyl group in the sulfonic acid.
S=O asymmetric and symmetric stretching: Strong bands typically found around 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹, respectively.
S-O stretching: A band in the 700-600 cm⁻¹ region.
C-H stretching and bending: Absorptions from the isopropyl group would appear around 2975-2845 cm⁻¹ (stretching) and 1470-1365 cm⁻¹ (bending). docbrown.info
The IR spectrum of the sodium salt of 2-propanesulfonic acid shows the characteristic strong S=O stretching vibrations. nist.gov
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. Raman spectra of sulfonated compounds show characteristic bands for the S-O bond around 1042 cm⁻¹. researchgate.net Changes in the position and shape of the S=O and O-H stretching bands in different solvents or physical states can provide detailed information about the extent and nature of hydrogen bonding and other intermolecular interactions.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| O-H stretch (H-bonded) | 3000-2500 (broad) | FT-IR |
| C-H stretch (alkyl) | 2975-2845 | FT-IR, Raman |
| S=O asymmetric stretch | 1250-1120 | FT-IR, Raman |
| S=O symmetric stretch | 1080-1030 | FT-IR, Raman |
| C-H bend (alkyl) | 1470-1365 | FT-IR |
X-ray Crystallography and Electron Diffraction Studies of this compound and its Salts/Co-crystals
One such study involves the characterization of an ionic liquid formed by the neutralization of 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS), a derivative of propane (B168953) sulfonic acid, with pyridine. researchgate.net The resulting salt, AMPS-pyridine, was analyzed using powder X-ray diffraction to confirm its structural properties. The XRD pattern of the AMPS-pyridine salt shows characteristic diffraction peaks indicating a crystalline or semi-crystalline structure. researchgate.net
The prominent diffraction peaks observed in the study are summarized in the table below.
| Diffraction Angle (2Θ) |
| 11.80° |
| 18.79° |
| 20.48° |
The data in this table is based on the X-ray diffraction analysis of the AMPS-pyridine salt, a derivative of this compound. researchgate.net
These peaks are crucial for identifying the specific crystalline form of the salt and serve as a fingerprint for its solid-state structure. Such studies, even on derivatives, are vital for understanding how the this compound moiety influences the crystal lattice of more complex molecules.
Chiroptical Spectroscopy (CD, ORD) of Chiral this compound Derivatives
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereoisomers.
This compound itself is not chiral. However, derivatives can be synthesized to contain one or more chiral centers. The study of such chiral derivatives using CD and ORD spectroscopy would be invaluable for assigning their absolute stereochemistry and understanding their conformational preferences in solution. For instance, the introduction of a chiral center, such as by substitution on the propane backbone, would render the molecule optically active and thus amenable to analysis by these methods.
Despite the utility of these techniques, a review of the available scientific literature did not yield specific experimental CD or ORD data for chiral derivatives of this compound. While the principles of chiroptical spectroscopy are well-established and widely applied to various classes of chiral compounds, including other types of sulfonic acids, dedicated studies on chiral derivatives of this compound are not documented in the surveyed sources. Therefore, no data tables of specific rotations or molar ellipticities can be presented at this time. Future research in this area would be necessary to fill this gap and explore the chiroptical properties of this class of compounds.
Theoretical and Computational Chemistry Investigations of Propane 2 Sulphonic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics of Propane-2-sulphonic Acid
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of this compound at the atomic level.
Density Functional Theory (DFT) Studies of this compound
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT studies on this compound would typically involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic properties. Functionals such as B3LYP, combined with basis sets like 6-311+G(d,p), are commonly employed for such calculations on organic molecules containing sulfur. aljest.net
These studies would yield critical data on the molecule's electronic landscape, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of chemical reactivity. The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, highlighting the acidic nature of the sulfonic acid proton and the nucleophilic character of the oxygen atoms.
Illustrative DFT Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| Total Energy | -n Hartrees | Thermodynamic stability |
| HOMO Energy | -8.5 eV | Ionization potential, electron-donating ability |
| LUMO Energy | -0.5 eV | Electron affinity, electron-accepting ability |
| HOMO-LUMO Gap | 8.0 eV | Chemical reactivity and stability |
| Dipole Moment | ~3.5 D | Polarity and intermolecular interactions |
Ab Initio Methods Applied to this compound Molecular Properties
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to benchmark DFT results. cnr.it For a molecule like this compound, MP2 calculations with a suitable basis set would offer more accurate predictions of its geometry, vibrational frequencies, and thermochemical properties such as enthalpy of formation and Gibbs free energy. While computationally more intensive than DFT, these methods are valuable for obtaining highly reliable data on smaller molecules.
Molecular Dynamics (MD) Simulations of this compound in Solvents and Interfaces
Molecular dynamics simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent or at an interface. researchgate.net For this compound, MD simulations would typically be performed using a classical force field, such as AMBER or COMPASS, to model the interatomic interactions.
A simulation box would be constructed with a single or multiple this compound molecules solvated in a chosen solvent, most commonly water, to study its hydration shell and interactions with the solvent molecules. Analysis of the simulation trajectories would provide insights into the radial distribution functions between the sulfonate group and water molecules, the diffusion coefficient of the acid in the solvent, and the dynamics of hydrogen bonding. tandfonline.com Such simulations are crucial for understanding the behavior of this compound in aqueous environments, which is relevant to its potential applications.
Computational Prediction of Reactivity and Reaction Pathways for this compound
Computational methods can be employed to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions. DFT calculations can be used to model the transition states of reactions, such as its deprotonation in a solvent or its role as an acid catalyst. The activation energies calculated from the potential energy surface can provide quantitative measures of reaction rates.
For instance, the acidity of this compound could be computationally estimated by calculating the Gibbs free energy change for its dissociation in water. Furthermore, its reactivity as a potential catalyst in reactions like esterification or etherification could be explored by modeling the reaction mechanism involving the substrate and the sulfonic acid. ucsb.edu
In Silico Design and Screening of Novel this compound-Based Materials
While specific studies on this compound are scarce, the principles of in silico design can be applied to explore its potential use in novel materials. For example, this compound could be computationally grafted onto the surface of materials like silica (B1680970) or polymers to design new solid acid catalysts. mdpi.comrsc.org
Computational screening could then be used to evaluate the catalytic activity of these hypothetical materials for various chemical transformations. By calculating properties such as the binding energy of reactants to the catalytic site and the energy barriers for the reaction steps, researchers can identify promising candidates for experimental synthesis and testing. This approach accelerates the discovery of new functional materials by focusing laboratory efforts on the most promising candidates.
Conformational Analysis and Tautomerism Studies of this compound using Computational Methods
The isopropyl group in this compound allows for conformational flexibility due to rotation around the C-S bond. Computational methods, including both quantum mechanics and molecular mechanics, can be used to perform a systematic conformational analysis to identify the stable conformers and to determine their relative energies. mdpi.com This would involve scanning the potential energy surface by rotating the dihedral angles associated with the isopropyl and sulfonyl groups.
Tautomerism is another important aspect to consider for sulfonic acids, although the sulfonate form is generally dominant. Computational studies can investigate the relative stability of different tautomers, such as the one involving a P=S double bond and hydroxyl groups. researchgate.netresearchgate.net By calculating the energies of the different tautomeric forms and the energy barriers for their interconversion, the likelihood of observing minor tautomers can be assessed.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Applications of Propane 2 Sulphonic Acid in Materials Science and Industrial Processes
Propane-2-sulphonic Acid as a Catalyst or Co-catalyst in Organic Synthesis
The application of sulfonic acids as strong acid catalysts in organic synthesis is a well-established principle. However, based on available scientific literature, there is limited specific information detailing the use of this compound as a primary catalyst or co-catalyst in organic reactions. While related compounds, such as silica-supported propane-1-sulfonic acid, have been investigated for catalytic activities in processes like biodiesel synthesis, direct evidence for the catalytic role of the propane-2 isomer is not extensively documented.
Role of this compound in Polymer Chemistry and Polymerization Processes
There is no significant evidence in the reviewed literature to suggest that this compound is used as a monomer or plays a direct role in polymerization processes. Its applications are distinct from more complex, polymerizable monomers that may contain a sulfonic acid group, such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS).
This compound as a Component in Functional Materials
The integration of this compound into functional materials is not widely reported in scientific literature. The following subsections address specific areas of application.
Strong acid cation-exchange resins typically incorporate sulfonic acid groups, often based on sulfonated polystyrene. While this compound contains the requisite functional group, its specific use in the synthesis or functionalization of commercial ion-exchange resins and membranes is not well-documented in the available literature.
While various sulfonic acids, particularly perfluorinated sulfonic acids, are critical components in electrolyte systems for applications like fuel cells, there is a lack of specific data supporting the utilization of this compound for these purposes. Research in this area has focused on other fluorinated and non-fluorinated sulfonic acids as potential electrolytes for propane-air fuel cells dtic.mil.
The use of molecules containing propyl sulfonic acid groups for the hydrophilic modification of surfaces has been reported. For instance, a related isomer, 3-(trihydroxysilyl) propyl-1-propane-sulfonic acid, has been used to functionalize nanoparticles to enhance their dispersion in polymer matrices mdpi.com. However, specific studies detailing the use of this compound for surface modification or in coating technologies are not prominently featured in the literature.
This compound as a Reagent or Solvent in Chemical Reactions
The most clearly defined application of this compound is in the field of analytical chemistry, specifically in its salt form as an ion-pairing reagent. The sodium salt of this compound is employed in High-Performance Liquid Chromatography (HPLC) analyses chemicalworlds.comlobachemie.comcdhfinechemical.com.
In ion-pair chromatography, a form of reverse-phase HPLC, an ionic compound is added to the mobile phase to promote the retention of ionic analytes on the non-polar stationary phase. Sodium propane-2-sulfonate (B1222871) serves as a cationic, or basic, ion-pair reagent. It forms a neutral ion pair with cationic analytes, allowing them to interact with the hydrophobic stationary phase and enabling their separation and analysis. This application leverages the compound's solubility and ionic character to achieve reliable and reproducible chromatographic results chemicalworlds.com.
Table 1: Properties of Sodium Propane-2-sulfonate as an HPLC Reagent
| Property | Value | Source |
|---|---|---|
| CAS Number | 5399-58-6 | lobachemie.com |
| Molecular Formula | (CH₃)₂CHSO₃Na·H₂O | lobachemie.com |
| Purity | Min. 99.0% | cdhfinechemical.com |
| Application | Ion-Pair Reagent for HPLC | chemicalworlds.comlobachemie.com |
| Appearance | White Crystalline Powder | chemicalworlds.com |
| Solubility | Soluble in water | chemicalworlds.com |
Industrial Synthesis and Process Optimization Involving this compound
The industrial production of this compound is primarily achieved through the oxidation of its corresponding thiol, 2-propanethiol (B166235). While other general methods for alkanesulfonic acid synthesis exist, such as sulfoxidation of alkanes and the addition of bisulfite to alkenes, the oxidation of 2-propanethiol is a well-documented route. wikipedia.org Process optimization focuses on maximizing yield and purity while minimizing reaction times and the formation of by-products through careful control of reaction conditions and catalyst selection.
A significant industrial synthesis method involves the oxidation of 2-propanethiol in the presence of a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), and a halogen or hydrogen halide catalyst. google.com This process is typically conducted at elevated temperatures. The water present in the reaction mixture acts as a moderator, helping to control the reaction and inhibit the degradation of the sulfoxide reactant. google.com
The reaction can be represented as follows:
CH₃CH(SH)CH₃ + Oxidizing Agent → CH₃CH(SO₃H)CH₃
Key parameters that are subject to optimization include the choice of catalyst, reaction temperature, reactant concentrations, and reaction duration. For instance, studies have explored the efficacy of different catalyst systems, such as hydrogen bromide (HBr) and a combination of hydrochloric acid (HCl) and iodine (I₂). google.com Research has shown that the choice of catalyst can significantly impact the reaction's efficiency, with HBr catalysis sometimes demonstrating better performance than mixed HCl-I₂ systems for this specific conversion. google.com
Process optimization also involves managing the formation of by-products, such as sodium sulfate (B86663) (Na₂SO₄), which can affect the purity of the final product. google.com Purification of the crude propane-2-sulfonate often involves recrystallization from a suitable solvent, like alcohol, to separate the desired product from inorganic salts and other impurities. google.com The final product is typically isolated as a sodium salt, which is stable and does not melt at high temperatures. google.com
Below is a data table summarizing findings from research on the synthesis of propane-2-sulfonic acid via the oxidation of 2-propanethiol, illustrating the impact of different catalysts on yield and reaction time.
| Catalyst System | Reactant Concentration (2-Propanethiol) | Temperature | Reaction Time | Product Yield (Crude Sodium Salt) | By-product (Na₂SO₄) Yield |
| HBr | 1.69 M | 110°C | - | - | - |
| HCl - I₂ | 1.69 M | 110°C | 20 hours | 44% | 45% |
Data sourced from patent literature describing the oxidation of 2-propanethiol. The yield for the HBr catalyzed reaction was not explicitly provided for the propane-2-sulfonate but was stated as 89% for the analogous 1-butanesulfonate under similar conditions. google.com
Further optimization of this industrial process would involve a detailed study of the interplay between catalyst concentration, temperature, and pressure to maximize the yield and purity of this compound while ensuring the economic viability and environmental sustainability of the manufacturing process. This includes the efficient removal and potential recycling of the solvent and catalyst, as well as the effective management of any waste streams.
Synthesis and Characterization of Propane 2 Sulphonic Acid Derivatives and Analogues
Systematic Synthesis of Esters, Amides, and Salts of Propane-2-sulphonic Acid
The synthesis of derivatives of this compound, such as its esters, amides, and salts, typically proceeds through standard transformations of the sulfonic acid functional group. The primary precursor for many of these syntheses is the corresponding sulfonyl chloride, which can be prepared from the sulfonic acid itself.
Esters of this compound are commonly synthesized by the reaction of propane-2-sulfonyl chloride with an appropriate alcohol in the presence of a base to neutralize the hydrogen chloride byproduct. This is a versatile method allowing for the introduction of a wide variety of alkoxy groups.
An alternative pathway for esterification involves the direct reaction of the free sulfonic acid with an ester of a strong acid, such as dimethyl sulfate (B86663), or with an ester of phosphoric acid. google.com This method avoids the need to first prepare the sulfonyl chloride. google.com
Table 1: General Conditions for the Synthesis of this compound Esters
| Starting Material | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Propane-2-sulfonyl chloride | Alcohol (R-OH) | Presence of a non-nucleophilic base (e.g., pyridine, triethylamine) | Propane-2-sulfonate (B1222871) ester (R-O-SO₂-CH(CH₃)₂) |
| This compound | Dimethyl sulfate | Heating under reflux | Methyl propane-2-sulfonate |
Salts of this compound are readily formed through standard acid-base neutralization reactions. Reacting the sulfonic acid with an appropriate inorganic base (e.g., sodium hydroxide, potassium carbonate) or an organic base (e.g., a tertiary amine) in a suitable solvent yields the corresponding salt. For instance, the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt is achieved by neutralization with aqueous sodium hydroxide. google.com This method is straightforward and generally provides high yields of the desired salt.
Fluorinated and Halogenated Analogues of this compound
The synthesis of fluorinated and halogenated analogues of this compound involves the introduction of halogen atoms onto the propyl backbone. These analogues are of interest due to the significant changes in physicochemical properties, such as acidity and lipophilicity, that halogens impart.
The general synthesis route for fluorinated sulphonic acids often begins with the hydrolysis of a corresponding fluorinated sulphonyl fluoride (B91410). google.comepo.org This hydrolysis is frequently carried out in the presence of a tertiary amine. google.com The resulting mixture can then be treated to isolate the desired fluorinated sulfonic acid. google.com For example, basic hydrolysis of compounds like 1,1,2,2-tetrafluoro-2-(polyfluoroalkoxy)ethanesulfonyl fluorides leads to new polyfluoroalkanesulfonic acids. researchgate.net
Methods for introducing halogens onto an alkane backbone, which could then be converted to a sulfonic acid, include photochemical chlorination or bromination. The regioselectivity of this reaction would need to be controlled to favor substitution at the desired position on the propane (B168953) chain.
Table 2: Synthetic Approaches to Halogenated Propane-2-sulphonic Acids
| Approach | Description | Key Intermediates |
|---|---|---|
| Hydrolysis of Halogenated Precursors | Hydrolysis of a pre-halogenated sulfonyl fluoride to yield the corresponding sulfonic acid. | Halogenated propane-2-sulfonyl fluoride |
| Halogenation of Propane Derivatives | Free-radical halogenation of a suitable propane derivative, followed by introduction of the sulfonic acid group. | Halogenated propane |
Heterocyclic Derivatives Incorporating this compound Moieties
Incorporating the this compound moiety into heterocyclic systems can be achieved through several synthetic strategies. These derivatives combine the properties of the sulfonic acid group with the diverse chemical and biological activities of heterocyclic rings.
One common approach is the direct sulfonation of a pre-formed heterocyclic ring. However, this method can sometimes lack regioselectivity and may not be suitable for all heterocyclic systems. A more controlled method involves the reaction of a heterocyclic nucleophile with a reagent containing the propane-2-sulfonyl group, such as propane-2-sulfonyl chloride.
Alternatively, the heterocyclic ring can be constructed from a starting material that already bears the this compound group or a precursor. For example, a key building block containing the desired sulfonic acid moiety could be elaborated through cyclization reactions to form the final heterocyclic product. Research has shown the successful synthesis of heterocyclic sulfonates, such as oxindoles and quinolinones, through radical sulfonation reactions, demonstrating the feasibility of integrating sulfonic acid groups into complex cyclic structures. researchgate.net
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of this compound derivatives is heavily influenced by their molecular structure. The strongly electron-withdrawing nature of the sulfonyl group is a dominant factor, affecting both the sulfonic acid center and the attached propane group.
Acidity: this compound is a strong acid due to the resonance stabilization of the sulfonate conjugate base. nih.govebi.ac.uk The introduction of electron-withdrawing substituents, such as halogens, on the propane backbone further increases the acidity by inductively stabilizing the sulfonate anion.
Leaving Group Ability: The propane-2-sulfonate anion is an excellent leaving group in nucleophilic substitution reactions. This property is exploited in the use of propane-2-sulfonyl chloride as a reagent to convert alcohols into sulfonates, which are then readily displaced by nucleophiles.
Reactivity of Derivatives:
Esters: The reactivity of sulfonate esters towards nucleophilic attack at the carbon of the alkoxy group is high, making them useful alkylating agents. The stability and reactivity can be tuned by the nature of the alcohol component.
Amides (Sulfonamides): The N-H proton of unsubstituted or monosubstituted sulfonamides is acidic and can be removed by a base. The resulting anion can participate in various chemical transformations. The stability of the S-N bond is generally high.
Steric Effects: The isopropyl group of this compound introduces moderate steric bulk around the sulfonyl group, which can influence the rate of reactions at the sulfur atom compared to less hindered alkanesulfonic acids like methanesulfonic acid.
Supramolecular Chemistry Involving this compound Derivatives
The distinct polarity and hydrogen-bonding capabilities of the this compound group and its derivatives make them valuable components in supramolecular chemistry. These non-covalent interactions drive the self-assembly of molecules into well-defined, higher-order structures.
Hydrogen Bonding: The sulfonic acid group is a potent hydrogen bond donor (from the -OH) and acceptor (from the sulfonyl oxygens). This allows for the formation of extensive hydrogen-bonding networks, leading to the creation of crystalline solids, liquid crystals, or gels.
Ionic Interactions: Salts of this compound possess an anionic sulfonate head group and a cation. In aqueous solutions, these can act as surfactants or hydrotropes, forming micelles or other aggregates above a critical concentration. The hydrophilic nature of the sulfonate group is a key driver for this behavior. wikipedia.orgatamanchemicals.com
Host-Guest Chemistry: The sulfonate group can serve as a recognition site for cationic or polar guest molecules through electrostatic interactions and hydrogen bonding. This allows derivatives of this compound to be incorporated into larger host molecules, such as calixarenes or cyclodextrins, to create receptors for specific substrates.
Polymer Chemistry: When incorporated as a monomer into polymers, such as in 2-acrylamido-2-methylpropane sulfonic acid (AMPS), the sulfonic acid group imparts significant hydrophilicity and anionic character to the polymer chain. wikipedia.orgatamanchemicals.com This influences the polymer's conformation in solution and its ability to interact with surfaces, cations, and other polymers, which is crucial in applications like superabsorbents, dispersants, and rheology modifiers. wikipedia.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Propane-2-sulfonyl chloride |
| Dimethyl sulfate |
| Methyl propane-2-sulfonate |
| 2-Methyl-2-propene-1-sulfonic acid, sodium salt |
| 1,1,2,2-tetrafluoro-2-(polyfluoroalkoxy)ethanesulfonyl fluoride |
| Methanesulfonic acid |
Environmental Chemistry and Degradation Pathways of Propane 2 Sulphonic Acid
Abiotic Degradation of Propane-2-sulphonic Acid in Environmental Matrices
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For this compound, this primarily includes reactions driven by light (photolysis), water (hydrolysis), and highly reactive chemical species generated in advanced oxidation processes.
Photolytic degradation can occur through two primary mechanisms: direct and indirect photolysis. Direct photolysis involves the absorption of solar radiation by the chemical itself, leading to its breakdown. This compound, as a simple saturated alkanesulfonate, does not possess chromophores that absorb light in the environmentally relevant solar spectrum (>290 nm). Therefore, direct photolysis is not expected to be a significant degradation pathway.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound is largely dictated by the strength of its carbon-sulfur (C–S) bond. In alkanesulfonic acids, the C–S single bond is exceptionally stable and resistant to cleavage by water under typical environmental pH (5-9) and temperature conditions.
Studies on a range of sulfonic acid compounds have demonstrated that while aromatic sulfonic acids can degrade under harsh hydrothermal conditions, the C–S bond in alkyl sulfonic acid linkages is negligibly susceptible to hydrolysis researchgate.net. Most sulfonate esters are stable under moderately acidic conditions nih.gov. Therefore, this compound is considered hydrolytically stable, and this pathway does not contribute significantly to its environmental degradation. Its persistence in dark, aqueous environments would be high in the absence of microbial activity.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater by generating highly reactive hydroxyl radicals (•OH) in situ wikipedia.orgmembranechemicals.comalmawatech.com. These processes are particularly effective for degrading recalcitrant compounds like this compound that are resistant to other treatments. The non-selective nature of hydroxyl radicals allows them to oxidize virtually any organic compound, often leading to complete mineralization into carbon dioxide, water, and inorganic ions (sulfate in this case) wikipedia.orgmembranechemicals.com.
Several AOPs could be applied for the remediation of water contaminated with this compound. The degradation mechanism across these technologies is similar: the generation of •OH radicals which then attack the organic molecule. For this compound, this would involve hydrogen abstraction followed by oxidative cleavage of the C-S bond. While specific efficiency data for this compound is limited, the effectiveness of AOPs on other sulfonated pollutants is well-documented nih.govrsc.org.
Table 1: Common Advanced Oxidation Processes (AOPs) for Water Remediation
| Process | Primary Reagents | Mechanism of •OH Generation | Key Features |
|---|---|---|---|
| Ozonation (at high pH) | Ozone (O₃), Hydroxide ions (OH⁻) | Ozone decomposes in alkaline water to form hydroxyl radicals wikipedia.orgalmawatech.com. | Effective but can be pH-dependent. |
| Ozone/Peroxide (Peroxone) | Ozone (O₃), Hydrogen Peroxide (H₂O₂) | H₂O₂ reacts with O₃ to accelerate the formation of •OH radicals spartanwatertreatment.com. | Offers higher radical yield than ozone alone. |
| UV/Hydrogen Peroxide | UV Light, Hydrogen Peroxide (H₂O₂) | UV photolysis of H₂O₂ cleaves the O-O bond to form two •OH radicals wikipedia.orgalmawatech.com. | No sludge production; effective for various contaminants. |
| UV/Ozone | UV Light, Ozone (O₃) | UV photolysis of aqueous ozone produces H₂O₂ which then reacts with more ozone or is photolyzed itself to form •OH radicals spartanwatertreatment.com. | Synergistic effect enhances degradation rates. |
| Fenton Reaction | Ferrous Iron (Fe²⁺), Hydrogen Peroxide (H₂O₂) | Fe²⁺ catalyzes the decomposition of H₂O₂ to form •OH radicals and Fe³⁺ almawatech.com. | Cost-effective and rapid; requires acidic pH (typically 2.5-4.5). |
Biodegradation of this compound in Aquatic and Soil Systems
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical pathway for the environmental degradation of many organic pollutants. For this compound, biodegradation relies on the ability of microbes to cleave the stable carbon-sulfur bond.
The microbial degradation of alkanesulfonates is well-documented and typically occurs under aerobic conditions. Bacteria have evolved specific enzymatic pathways to utilize these compounds as a source of carbon and energy or as a source of sulfur when inorganic sulfate (B86663) is scarce d-nb.infooup.com.
The key step in the biodegradation of this compound is the enzymatic cleavage of the C–S bond, a process known as desulfonation. For short-chain aliphatic sulfonates, this is often initiated by a class of enzymes called alkanesulfonate monooxygenases nih.gov.
A plausible aerobic degradation pathway for this compound is as follows:
Desulfonation: A monooxygenase enzyme attacks the carbon atom attached to the sulfonate group. This reaction incorporates one atom of molecular oxygen (O₂) into the substrate, forming an unstable intermediate that spontaneously eliminates sulfite (B76179) (SO₃²⁻).
Formation of Alcohol and Sulfite: The desulfonation of this compound yields isopropanol and sulfite .
Oxidation of Metabolites: The sulfite is rapidly oxidized to sulfate (SO₄²⁻) by sulfite oxidase enzymes. Isopropanol is a simple alcohol that is readily biodegradable by a wide range of microorganisms, typically being oxidized first to acetone and then further metabolized through central metabolic pathways to carbon dioxide and water.
Under sulfate-limiting conditions, specific enzyme systems, such as the alkanesulfonate monooxygenase system (coded by ssu genes), are induced to scavenge sulfur from organosulfonates nih.gov.
Table 2: Key Enzymes in the Biodegradation of Alkanesulfonates
| Enzyme System | Function | Typical Substrates | Products | Cellular Role |
|---|---|---|---|---|
| Alkanesulfonate Monooxygenase | Catalyzes the oxygenolytic cleavage of the C-S bond in aliphatic sulfonates nih.gov. | Short to long-chain alkanesulfonates. | Corresponding aldehyde/ketone + Sulfite. | Sulfur acquisition (sulfate starvation) or Carbon source utilization. |
| Taurine (B1682933) Dioxygenase | Specifically acts on taurine (2-aminoethanesulfonate) to release sulfite nih.gov. | Taurine. | Aminoacetaldehyde + Sulfite. | Sulfur acquisition. |
| Sulfite Oxidase/Dehydrogenase | Oxidizes the released sulfite to sulfate. | Sulfite (SO₃²⁻). | Sulfate (SO₄²⁻). | Detoxification and energy generation. |
The rate and extent of this compound biodegradation in the environment are influenced by several physicochemical and biological factors.
Presence of Adapted Microorganisms: The primary requirement is the presence of microbial populations possessing the necessary desulfonation enzymes. Environments with a history of exposure to sulfonated compounds may harbor more efficient degrading communities nih.gov.
Oxygen Availability: Aerobic conditions are generally required for the initial monooxygenase-catalyzed attack on the alkanesulfonate hibiscuspublisher.com. While some anaerobic desulfonation has been observed for other sulfonates, it is typically a much slower process acs.org.
Sulfur Availability: The biodegradation pathway can be regulated by the availability of inorganic sulfate. Under sulfate-starved conditions, bacteria may induce the ssu operon to utilize this compound as a sulfur source d-nb.infonih.gov. If it is being used as a carbon source, the process may be regulated differently.
Temperature and pH: Like most microbial processes, biodegradation is sensitive to temperature and pH. Optimal degradation generally occurs under mesophilic temperatures (20-35°C) and near-neutral pH conditions (pH 6-8) that are favorable for bacterial growth researchgate.net.
Concentration of the Compound: While low concentrations of this compound can serve as a substrate, high concentrations may exert toxic effects on microbial communities, potentially inhibiting the degradation process nih.govresearchgate.net.
Presence of Co-substrates: The presence of more easily degradable carbon sources might lead to microbes preferentially consuming those substrates, a phenomenon known as catabolite repression. Conversely, some bacteria may only degrade the compound via co-metabolism, where the necessary enzymes are induced by a primary growth substrate researchgate.net.
Environmental Fate Modeling and Transport Studies of this compound
Direct environmental fate modeling and specific transport studies for this compound are not extensively documented in publicly available scientific literature. The environmental behavior of this compound is therefore largely inferred from its fundamental physicochemical properties and by analogy with structurally similar short-chain alkanesulfonic acids, such as methanesulfonic acid (MSA) and ethanesulfonic acid.
Environmental fate models, such as multimedia fugacity models (e.g., as implemented in EPI Suite™), are computational tools used to predict how a chemical will partition between different environmental compartments—air, water, soil, and sediment. chemsafetypro.comepa.govmdpi.com These models require specific input parameters related to the chemical's properties. While experimental data for this compound is scarce, its behavior can be predicted qualitatively.
Table 1: Key Physicochemical Properties for Environmental Fate Modeling of this compound
| Property | Value / Predicted Behavior | Implication for Environmental Fate & Transport |
|---|---|---|
| Molecular Formula | C₃H₈O₃S nih.gov | Provides basic information for property estimation. |
| Molecular Weight | 124.16 g/mol nih.gov | Influences diffusion and transport rates. |
| Vapor Pressure | Predicted to be very low | Low volatility; unlikely to partition significantly into the atmosphere. Transport is expected to be dominated by aqueous and soil pathways. |
| Water Solubility | Predicted to be high | High mobility in aqueous systems (rivers, lakes, groundwater). Facilitates transport away from the point of release via water. |
| Octanol-Water Partition Coefficient (Kow) | Predicted to be low | Low potential for bioaccumulation in organisms. The compound is hydrophilic. |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Predicted to be very low | Weak adsorption to soil and sediment organic matter, leading to very high mobility in soil and potential for leaching into groundwater. nih.gov |
| Dissociation Constant (pKa) | Predicted to be very low (strong acid) | Exists almost entirely in its anionic sulfonate form at typical environmental pH values, which limits sorption to negatively charged soil particles and organic matter. nih.gov |
Predicted Environmental Transport
Based on its structure as a short-chain alkanesulfonic acid, the environmental transport of this compound is expected to be governed by its high polarity and water solubility.
Atmospheric Transport : Due to an expectedly low vapor pressure, akin to that of methanesulfonic acid, this compound is not anticipated to be volatile. rsc.org Therefore, long-range atmospheric transport is not a significant pathway. Any presence in the atmosphere would likely be a result of aerosol transport.
Aquatic and Soil Transport : The sulfonic acid group is highly polar and strongly acidic, with a pKa value predicted to be very low, similar to methanesulfonic acid's pKa of -1.86. nih.gov This means that in virtually all environmental soil and water systems (typically pH 5-9), this compound will exist as the propane-2-sulfonate (B1222871) anion. Anionic compounds generally exhibit weak adsorption to soil organic carbon and clay minerals, which are often negatively charged. nih.gov
Studies and estimations for analogous compounds support this prediction. The soil adsorption coefficient (Koc) for methanesulfonic acid is estimated to be near 1, indicating it has very high mobility in soil. nih.gov Fugacity modeling for sodium isethionate (a salt of 2-hydroxyethanesulfonic acid) predicts that upon release, the substance would predominantly partition into water (34.7%) and soil (65.1%), with negligible amounts in air (0.173%). epa.gov A similar distribution is expected for this compound, where it would be highly mobile within soil pore water and readily transported into groundwater. Its high water solubility ensures it will be transported with the flow of surface and subsurface water.
Predicted Degradation Pathways
While specific degradation studies for this compound are lacking, research on other small alkanesulfonic acids indicates that biodegradation is a likely and significant degradation pathway.
Biodegradation : Methanesulfonic acid is documented to be readily biodegradable by various microorganisms. rsc.orgarkema.com The microbial degradation pathway for MSA is known to be initiated by a monooxygenase enzyme, which cleaves the carbon-sulfur bond to yield formaldehyde (B43269) and sulfite. nih.gov The resulting sulfite is then oxidized to sulfate. It is plausible that this compound would undergo a similar initial biodegradation step, yielding propanone (acetone) and sulfite. Activated sludge cultures have been successfully acclimated to degrade high concentrations of MSA, suggesting that microbial communities in wastewater treatment plants could adapt to degrade this compound. google.com Furthermore, a salt of ethanesulfonic acid has also been shown to be readily biodegradable. epa.gov
Abiotic Degradation : Abiotic degradation pathways such as hydrolysis are not expected to be significant, as the carbon-sulfur bond in alkanesulfonic acids is stable under typical environmental conditions. nih.gov Photochemical degradation in the atmosphere is also not a primary fate process due to the compound's low volatility. However, photochemical reactions in sunlit surface waters could contribute to degradation, as has been observed for other dissolved organic sulfur compounds which can photochemically produce sulfate and methanesulfonic acid. acs.org
Advanced Analytical Techniques for Detection and Quantification of Propane 2 Sulphonic Acid
Chromatographic Methods for Propane-2-sulphonic Acid (HPLC, GC, IC)
Chromatographic techniques are powerful tools for the separation and analysis of this compound. The choice of method—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Ion Chromatography (IC)—depends on the sample matrix, the required sensitivity, and the available instrumentation.
Achieving high sensitivity in the detection of this compound necessitates the optimization of chromatographic conditions and detector settings.
For HPLC , the use of ion-pair chromatography is a common strategy. In this approach, a counter-ion is added to the mobile phase to form a neutral ion pair with the sulfonic acid, which can then be retained and separated on a reversed-phase column. The sodium salt of this compound itself is sometimes utilized as a cationic ion-pair reagent in HPLC analysis. For direct analysis, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative to traditional reversed-phase columns for retaining and separating highly polar compounds like this compound. Method development would involve optimizing the mobile phase composition (e.g., acetonitrile content and buffer concentration) and pH to achieve the desired retention and peak shape. Detection is typically performed using a UV detector at a low wavelength (around 210 nm) or, for higher sensitivity and specificity, a mass spectrometer.
Ion Chromatography (IC) with suppressed conductivity detection is inherently suitable for the analysis of ionic species like this compound. nih.govresearchgate.net Method development for high sensitivity focuses on optimizing the eluent concentration (e.g., sodium hydroxide or sodium carbonate/bicarbonate) and gradient to achieve baseline separation from other anions present in the sample. nih.govijpsr.com The use of a high-capacity anion exchange column can improve retention and resolution. Detection limits in the low micromolar (µM) to nanomolar (nM) range can be achieved with modern IC systems. nih.gov
Gas Chromatography (GC) is less straightforward for the analysis of non-volatile and highly polar compounds like this compound. Therefore, derivatization is a mandatory step to convert the sulfonic acid into a more volatile and thermally stable derivative. Common derivatization strategies for acidic compounds include esterification (e.g., methylation) or silylation. rsc.org The development of a high-sensitivity GC method would involve selecting an appropriate derivatization reagent that provides a high yield and a stable derivative, followed by optimization of the GC temperature program and injection parameters. The use of a mass spectrometer (MS) as a detector offers high sensitivity and selectivity.
A comparative overview of potential detection limits for these techniques is presented in the table below.
| Analytical Technique | Typical Detector | Estimated Limit of Detection (LOD) |
| HPLC | UV (210 nm) | Low µg/mL |
| HPLC with Ion-Pairing | UV (210 nm) | High ng/mL to low µg/mL |
| Ion Chromatography | Suppressed Conductivity | 0.06 - 0.16 µM nih.gov |
| GC-MS (with derivatization) | Mass Spectrometer | pg to low ng on-column |
Analyzing this compound in complex matrices, such as industrial process streams or environmental samples, presents challenges due to potential interferences from other components.
In HPLC , the primary challenge is to resolve the this compound peak from other polar and ionic compounds. Gradient elution is often necessary to achieve adequate separation. The choice of the stationary phase is critical; a C18 column may be suitable with an appropriate ion-pairing reagent, while a HILIC or a mixed-mode column could offer better selectivity for this polar analyte. Sample preparation techniques such as solid-phase extraction (SPE) may be required to remove interfering matrix components and pre-concentrate the analyte. nih.gov
With Ion Chromatography , the separation of short-chain alkyl sulfonic acids from common inorganic anions (e.g., chloride, sulfate) and other organic acids is a key consideration. nih.gov A gradient elution with an increasing eluent concentration can effectively separate analytes with a wide range of retention times. nih.gov For instance, a method for the simultaneous determination of various sulfonic acids in water has been developed using a gradient of sodium hydroxide, methanol, and acetonitrile, achieving detection limits between 0.06 and 0.16 µM. nih.gov
For GC-MS analysis of complex mixtures, the derivatization step must be efficient and selective for the target analyte to avoid the formation of interfering byproducts. The high resolving power of capillary GC columns combined with the selectivity of mass spectrometry, particularly in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, allows for the quantification of the derivatized this compound even in the presence of co-eluting matrix components.
Electrochemical Methods for this compound Sensing and Determination
Electrochemical methods offer a promising alternative for the rapid and sensitive detection of this compound. These techniques are generally cost-effective and can be adapted for portable and in-situ measurements. While specific electrochemical sensors for this compound are not widely reported, the principles of electrochemical detection can be applied.
Potentiometric sensors, based on ion-selective electrodes (ISEs), could be developed to respond to the propane-2-sulfonate (B1222871) anion. This would involve the design of a membrane that selectively incorporates the analyte ion. The potential of the ISE would then be proportional to the concentration of this compound in the sample.
Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, could also be explored. Since this compound is not intrinsically electroactive, its detection would likely require an indirect approach. This could involve the use of a chemically modified electrode where the analyte interacts with a redox-active species on the electrode surface, leading to a measurable change in the current.
Another approach could be based on the catalytic effect of this compound on a specific electrochemical reaction. capitalresin.com The acidic nature of the sulfonic acid group can facilitate certain electrochemical processes, and the magnitude of this catalytic effect could be correlated to the analyte concentration.
Hybrid Analytical Techniques for this compound (e.g., LC-MS/MS, GC-MS)
Hybrid or hyphenated techniques, which couple a separation method with a highly selective detection method, are powerful tools for the unambiguous identification and quantification of this compound, especially in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of polar and ionic compounds. nih.gov For this compound, a HILIC or reversed-phase ion-pair chromatography method can be coupled to a tandem mass spectrometer. The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode, which is well-suited for acidic compounds. In MS/MS, the precursor ion corresponding to deprotonated this compound (m/z 123.01) is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. This multiple reaction monitoring (MRM) approach provides excellent selectivity and minimizes interferences from the sample matrix.
The following table summarizes experimental LC-MS data for this compound found in a public database:
| Parameter | Value |
| Precursor Ion (m/z) | 123.0113 ([M-H]⁻) |
| MS Level | MS2 |
| Collision Energy | 6V |
| Instrument Type | LC-ESI-QTOF |
Gas Chromatography-Mass Spectrometry (GC-MS) , as previously mentioned, requires derivatization of this compound. Following derivatization, the resulting ester or silyl derivative can be separated by GC and detected by MS. The mass spectrum of the derivative will exhibit a characteristic fragmentation pattern that can be used for identification. For quantification, selected ion monitoring (SIM) of the most abundant and specific fragment ions enhances sensitivity and selectivity. For instance, a GC-MS/MS method has been developed for the trace determination of various sulfonate esters, achieving limits of quantitation in the range of 0.10-1.05 ng/mL. nih.gov
On-line and In-situ Analytical Monitoring of this compound in Chemical Processes
On-line and in-situ monitoring of this compound in chemical processes is essential for real-time process control, optimization, and safety. This allows for immediate adjustments to reaction conditions, ensuring consistent product quality and yield.
On-line HPLC systems can be integrated directly into a process stream. bioprocessonline.com An automated sampling system can periodically draw a sample from the reactor or process line, dilute it if necessary, and inject it into the HPLC for analysis. This provides near real-time data on the concentration of this compound. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce analysis times, making the monitoring more effective for process control. Coupling the on-line HPLC to a mass spectrometer (HPLC-MS) can provide even greater certainty in the identification and quantification of the target analyte in a dynamic process environment. chromatographyonline.com
In-situ spectroscopic techniques , such as Near-Infrared (NIR) or Raman spectroscopy, can also be employed for the continuous monitoring of chemical reactions. These methods use fiber-optic probes that can be inserted directly into the reaction vessel. By developing a chemometric model that correlates the spectral data with the concentration of this compound (as determined by a primary method like HPLC), it is possible to predict the analyte concentration in real-time. This approach avoids the need for sample extraction and provides continuous process data.
Future Directions and Emerging Research Avenues for Propane 2 Sulphonic Acid Chemistry
Integration of Artificial Intelligence and Machine Learning in Propane-2-sulphonic Acid Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, and the study of this compound is no exception. These computational tools offer the potential to accelerate the discovery and optimization of catalysts and materials derived from this sulfonic acid.
Machine learning models can be trained on existing data from computational and experimental studies to predict the properties and performance of novel catalysts. umich.edu By analyzing vast datasets, ML algorithms can identify complex relationships between a catalyst's structure—such as derivatives of this compound—and its catalytic activity, selectivity, and stability. researchgate.net This predictive power enables the rapid in silico screening of thousands of potential catalyst candidates, drastically reducing the time and cost associated with traditional trial-and-error experimentation. umich.edunih.gov For instance, ML can help navigate the vast design space to find optimal compositions for supported this compound catalysts, enhancing their efficacy in specific chemical transformations. umich.edu
A key application of ML in this area is the development of quantitative structure-property relationship (QSPR) models. These models can correlate molecular descriptors of this compound derivatives with their performance in applications like catalysis or as functional monomers in polymers. This approach can guide the rational design of new compounds with tailored properties.
| Derivative Structure (Input Descriptor) | Support Material (Input Descriptor) | Reaction Temperature (°C) (Input Descriptor) | Predicted Reaction Yield (%) (Output) |
|---|---|---|---|
| This compound | Silica (B1680970) (SiO2) | 80 | 85.2 |
| This compound | Zirconia (ZrO2) | 80 | 91.5 |
| 1-Amino-propane-2-sulphonic acid | Silica (SiO2) | 80 | 88.9 |
| This compound | Silica (SiO2) | 100 | 92.3 |
| 1-Amino-propane-2-sulphonic acid | Zirconia (ZrO2) | 100 | 96.7 |
Novel Applications of this compound in Green and Sustainable Technologies
This compound and its functionalized materials are emerging as key players in the development of green and sustainable chemical processes. Their strong Brønsted acidity allows them to act as efficient and, crucially, reusable solid acid catalysts, offering an environmentally benign alternative to corrosive and difficult-to-separate mineral acids like sulfuric acid. mdpi.comuq.edu.au
One of the most promising areas is in catalysis for biomass conversion and biofuel production. For example, sulfonic acid-functionalized catalysts have demonstrated high efficiency in the esterification of fatty acids to produce biodiesel. nih.gov Attaching this compound groups to solid supports like mesoporous silica or magnetic nanoparticles creates robust heterogeneous catalysts that can be easily recovered and reused for multiple cycles with minimal loss of activity. mdpi.comnih.gov This reusability is a cornerstone of green chemistry, as it minimizes waste and reduces process costs.
These catalysts are also effective in a wide range of other organic reactions, including Friedel-Crafts alkylations, condensations, and the synthesis of heterocyclic compounds, often under solvent-free or microwave-assisted conditions that further enhance the sustainability of the process. mdpi.comnih.govnih.gov The development of these solid acid catalysts based on this compound represents a significant step toward cleaner and more economical industrial chemical synthesis. nih.gov
| Catalyst | Reaction Conditions | Conversion (%) | Reusability (Cycles) | Environmental Impact |
|---|---|---|---|---|
| Homogeneous H₂SO₄ | 90°C, 6h | 98 | 1 (Not reusable) | High (Corrosive, neutralization waste) |
| This compound on Silica Support | 90°C, 4h | 95 | >5 | Low (Recoverable, minimal waste) |
| This compound on Magnetic Nanoparticles | 80°C, 3h | 97 | >8 | Very Low (Easily separated by magnet) |
Interdisciplinary Research Frontiers Involving this compound
The unique chemical properties of the this compound moiety are being leveraged in a variety of interdisciplinary fields, from advanced materials science to biomedical research.
Materials Science: In materials science, this compound serves as a functional group for modifying surfaces and creating novel materials. For instance, gadolinium oxide nanoparticles have been functionalized with a derivative, 3-(trihydroxysilyl) propyl-1-propane-sulfonic acid, to improve their dispersion in polymer matrices for use in neutron shielding materials. mdpi.com The sulfonic acid group provides a hydrophilic and negatively charged surface, enabling further modification and enhancing compatibility with other materials. mdpi.com Similarly, its incorporation into polymer backbones is a key strategy for developing proton exchange membranes for fuel cells. researchgate.net
Polymer Chemistry: A closely related compound, 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), is a widely used monomer in the polymer industry. wikipedia.org The presence of the propane (B168953) sulfonic acid group imparts valuable properties to polymers, such as high hydrophilicity, thermal stability, and anionic character over a wide pH range. wikipedia.org These polymers find applications as superplasticizers in concrete, scale inhibitors in water treatment, and rheology modifiers in personal care products. wikipedia.orgvinatiorganics.com Future research may explore the direct use of this compound or its derivatives as monomers or functionalizing agents to create new polymers with enhanced properties.
Biomedical Science: A significant breakthrough has been the discovery that a derivative, propane-2-sulfonic acid octadec-9-enyl-amide (N15), acts as a dual agonist for peroxisome proliferator-activated receptors α and γ (PPARα/γ). nih.gov This compound has shown potential in reversing neuroinflammation in preclinical models, suggesting it could be a promising therapeutic agent for neuroinflammatory diseases. nih.gov This opens a frontier for designing other biologically active molecules based on the this compound scaffold for various therapeutic targets. Furthermore, polymers containing the propane sulfonic acid group are used to create hydrogels for medical applications, including wound dressings and drug delivery systems. vinatiorganics.comsigmaaldrich.com
| Field | Specific Application | Role of this compound Moiety | Key Research Finding |
|---|---|---|---|
| Materials Science | Neutron Shielding Materials | Surface functionalization of nanoparticles (Gd₂O₃) | Improves hydrophilicity and dispersion stability in polymer matrices. mdpi.com |
| Polymer Chemistry | Superplasticizers for Concrete | Provides anionic charge and hydrophilicity to the polymer (AMPS). | Reduces water content and improves workability of cement mixtures. wikipedia.org |
| Biomedical Science | Neuroinflammatory Diseases | Core structure of a PPARα/γ dual agonist. | A derivative (N15) demonstrates anti-inflammatory effects in preclinical models. nih.gov |
| Energy | Proton Exchange Membranes | Provides acidic sites for proton conduction. | Grafted sulfoalkyl groups can afford good proton mobility and stability. researchgate.net |
Challenges and Opportunities in the Synthesis and Application of this compound
Despite its vast potential, the widespread synthesis and application of this compound face several challenges that also present significant research opportunities.
Synthesis: The synthesis of sulfonic acids can be challenging. For related compounds like AMPS, processes can involve handling highly reactive reagents, require sub-zero temperatures, and may result in thick slurries that complicate stirring and filtration. google.com A major opportunity lies in developing more efficient, scalable, and sustainable synthetic routes for this compound and its derivatives. This includes exploring novel catalytic methods that operate under milder conditions and minimize waste.
When used to functionalize solid supports, a primary challenge is preventing the leaching of the sulfonic acid groups from the surface, especially in the presence of water or polar solvents, which leads to catalyst deactivation. mdpi.com Research into more robust grafting techniques and the development of linkers that form stronger bonds between the this compound group and the support material are critical opportunities to enhance catalyst stability and lifetime. mdpi.com
Application: In catalytic applications, catalyst deactivation remains a key hurdle. mdpi.com Opportunities exist in designing more stable supported catalysts, for example by using carbon-silica composites or by optimizing the density and accessibility of the acid sites. mdpi.com For biomedical applications, challenges include optimizing the pharmacokinetic properties of this compound-based drugs, such as their absorption, distribution, metabolism, and excretion. The opportunity here is immense: the rational design of derivatives could lead to new classes of drugs with high efficacy and specificity.
The versatility of the this compound structure provides a platform for innovation. The opportunities to create novel catalysts for green chemistry, advanced functional materials, and new therapeutic agents are substantial, promising a vibrant future for research in this area.
| Area | Challenges | Opportunities |
|---|---|---|
| Synthesis | Harsh reaction conditions, product purity, difficult handling of reaction mixtures. google.com | Development of greener, milder, and more scalable catalytic synthesis methods. |
| Catalyst Stability | Leaching of sulfonic acid groups from solid supports, leading to deactivation. mdpi.com | Designing more stable linkers and support materials to create highly reusable catalysts. |
| Biomedical Application | Optimizing drug delivery, bioavailability, and metabolic stability. | Rational design of new therapeutic agents for a range of diseases based on the this compound scaffold. nih.gov |
| Material Integration | Ensuring long-term stability and compatibility within composite materials. | Creating novel functional materials with tailored properties for energy, environmental, and industrial applications. mdpi.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing propane-2-sulphonic acid with high purity, and how are intermediates characterized?
- Methodological Answer : this compound is typically synthesized via sulfonation of propan-2-ol using chlorosulfonic acid under controlled anhydrous conditions. Key steps include slow addition of reactants at 0–5°C to prevent exothermic side reactions, followed by neutralization with NaOH. Intermediates (e.g., propane-2-sulfonyl chloride) are characterized using Fourier-transform infrared spectroscopy (FT-IR) to confirm sulfonyl group formation (S=O stretching at 1350–1200 cm⁻¹) and nuclear magnetic resonance (¹H/¹³C NMR) to verify structural integrity . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) and a C18 column .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures robust characterization:
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks (e.g., distinguishing sulfonic acid protons at δ 1.3–1.5 ppm for methyl groups).
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks ([M-H]⁻ at m/z 140–142).
- Ion chromatography (IC) : Quantifies sulfate byproducts to ensure <1% impurity.
Cross-validation with elemental analysis (C, H, S content) enhances reliability .
Q. How do solubility and stability properties of this compound vary across solvents, and what experimental protocols ensure reproducibility?
- Methodological Answer : Solubility is tested via gravimetric analysis in polar solvents (water, methanol) and non-polar solvents (hexane) at 25°C. Stability studies involve storing solutions at 4°C, 25°C, and 40°C for 30 days, with periodic HPLC analysis to detect degradation products (e.g., sulfonate esters). For reproducibility, use standardized buffer systems (pH 2–12) and inert atmospheres (N₂) to prevent oxidation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the catalytic mechanisms of this compound in esterification reactions?
- Methodological Answer : Employ kinetic studies with varying catalyst concentrations (0.1–5 mol%) and substrate ratios. Use in-situ FT-IR to monitor ester bond formation (C=O at 1740 cm⁻¹). Isotopic labeling (e.g., ¹⁸O in water) combined with gas chromatography-mass spectrometry (GC-MS) tracks proton transfer pathways. Control experiments with sulfonic acid analogues (e.g., methane sulfonic acid) isolate steric/electronic effects .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., solvent polarity, temperature gradients). Replicate disputed studies under strictly controlled conditions (e.g., humidity <10% for anhydrous reactions). Use multivariate regression to assess the impact of variables like substrate purity (HPLC-grade vs. technical grade) and catalyst aging. Cross-validate results with quantum mechanical calculations (DFT) to model reaction pathways .
Q. Which computational approaches are optimal for modeling the interactions of this compound in biological systems?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict binding affinities to enzymes like carbonic anhydrase. Density functional theory (DFT) at the B3LYP/6-31G* level calculates partial charges and electrostatic potential surfaces. Validate in vitro using surface plasmon resonance (SPR) to measure dissociation constants (Kd) .
Q. How should researchers address discrepancies in toxicity profiles of this compound derivatives observed in cell-based assays?
- Methodological Answer : Perform cytotoxicity assays (MTT/CCK-8) across multiple cell lines (HEK293, HepG2) with standardized exposure times (24–72 hrs). Use LC-MS/MS to quantify intracellular metabolite accumulation. Control for batch-to-buffer variability by sourcing reagents from certified suppliers. Apply Hill equation modeling to differentiate receptor-mediated vs. non-specific toxicity .
Data Presentation and Validation
-
Table 1 : Key Physicochemical Properties of this compound
Property Method/Instrument Typical Value Melting Point Differential Scanning Calorimetry (DSC) 89–91°C pKa Potentiometric Titration (0.1M NaCl) -1.2 ± 0.1 LogP (Octanol-Water) Shake-Flask Method -2.1 ± 0.3 -
Validation : Ensure all data includes triplicate measurements (±SD) and complies with ICH Q2(R1) guidelines for analytical method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
